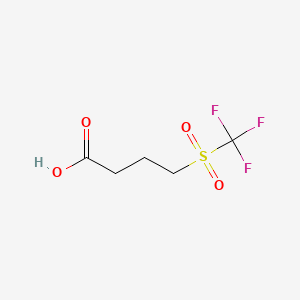
4-Trifluoromethanesulfonylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethanesulfonylbutanoic acid is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a butanoic acid backbone. This compound is notable for its strong electron-withdrawing properties, which make it a valuable reagent in various chemical reactions. Its unique structure imparts significant reactivity and stability, making it useful in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethanesulfonylbutanoic acid typically involves the introduction of the trifluoromethanesulfonyl group to a butanoic acid derivative. One common method includes the reaction of butanoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Electrochemical fluorination of methanesulfonic acid followed by hydrolysis and reprotonation can be employed to produce trifluoromethanesulfonic acid, which can then be reacted with butanoic acid derivatives to yield the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Trifluoromethanesulfonylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethanesulfonylbutanoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Wirkmechanismus
The mechanism by which 4-Trifluoromethanesulfonylbutanoic acid exerts its effects is primarily through its strong electron-withdrawing trifluoromethanesulfonyl group. This group enhances the reactivity of the compound, making it a potent catalyst and reagent in various chemical reactions. The molecular targets and pathways involved include the activation of electrophilic centers and stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid (Triflic acid): Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonamide: Utilized in similar applications due to its strong electron-withdrawing properties.
Uniqueness
4-Trifluoromethanesulfonylbutanoic acid is unique due to its specific structural configuration, which combines the properties of a butanoic acid backbone with the reactivity of a trifluoromethanesulfonyl group. This combination allows for versatile applications in both research and industry, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C5H7F3O4S |
|---|---|
Molekulargewicht |
220.17 g/mol |
IUPAC-Name |
4-(trifluoromethylsulfonyl)butanoic acid |
InChI |
InChI=1S/C5H7F3O4S/c6-5(7,8)13(11,12)3-1-2-4(9)10/h1-3H2,(H,9,10) |
InChI-Schlüssel |
MJJJDQNBWVLPKB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
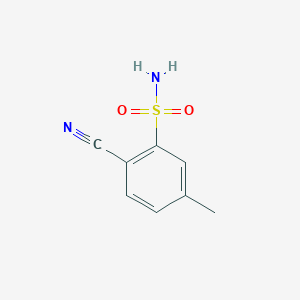
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
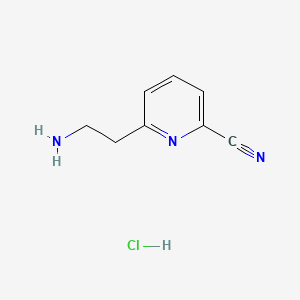

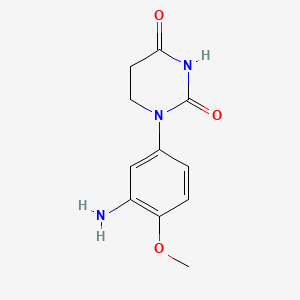
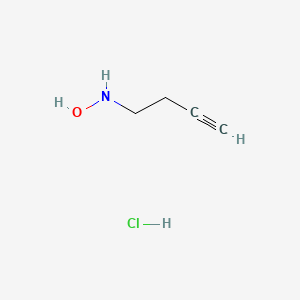
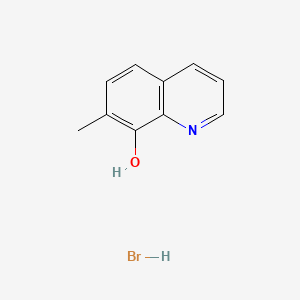
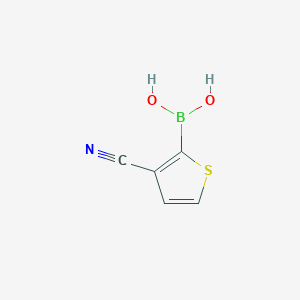

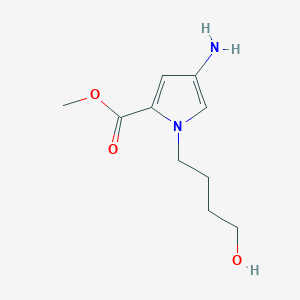
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
